molecular formula C22H26O4Pb B12708638 Lead(2+) 4-(1,1-dimethylethyl)benzoate CAS No. 85292-77-9

Lead(2+) 4-(1,1-dimethylethyl)benzoate

Cat. No.: B12708638
CAS No.: 85292-77-9
M. Wt: 561 g/mol
InChI Key: AHMNEBQYNJRCMB-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lead(2+) 4-(1,1-dimethylethyl)benzoate can be synthesized through a reaction between lead(II) acetate and 4-(1,1-dimethylethyl)benzoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The lead(II) acetate reacts with the carboxylic acid group of 4-(1,1-dimethylethyl)benzoic acid to form the lead salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Lead(2+) 4-(1,1-dimethylethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lead(2+) 4-(1,1-dimethylethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of lead(2+) 4-(1,1-dimethylethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The lead ion can bind to sulfhydryl groups in proteins, affecting their function and leading to various biological effects. The benzoate moiety can also interact with lipid membranes and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lead(2+) 4-(1,1-dimethylethyl)benzoate is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other lead salts and benzoates .

Properties

CAS No.

85292-77-9

Molecular Formula

C22H26O4Pb

Molecular Weight

561 g/mol

IUPAC Name

4-tert-butylbenzoate;lead(2+)

InChI

InChI=1S/2C11H14O2.Pb/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2

InChI Key

AHMNEBQYNJRCMB-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Pb+2]

Origin of Product

United States

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